(Z)-8-Dodecen-1-ol: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions
(Z)-8-Dodecen-1-ol: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions
An in-depth guide for researchers, scientists, and drug development professionals.
(Z)-8-Dodecen-1-ol is a long-chain fatty alcohol that plays a crucial role as a sex pheromone in various species of Lepidoptera, most notably the Oriental fruit moth (Grapholita molesta).[1] Its specific chemical structure and properties are key to its biological activity, making it a subject of interest in chemical ecology, organic synthesis, and pest management. This guide provides a comprehensive overview of the chemical and structural characteristics of (Z)-8-Dodecen-1-ol, detailed experimental protocols for its synthesis and analysis, and an examination of its role in insect olfactory signaling pathways.
Chemical Properties and Structure
(Z)-8-Dodecen-1-ol is a monounsaturated alcohol with a 12-carbon chain. The presence of a cis (Z) double bond at the 8th carbon position is critical for its biological function as a pheromone.
Table 1: Chemical and Physical Properties of (Z)-8-Dodecen-1-ol
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O | [1][2][3][4][5] |
| Molecular Weight | 184.32 g/mol | [1][2][3] |
| CAS Number | 40642-40-8 | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 260.38 °C (estimated) | [6] |
| Vapor Pressure | 0.002 mmHg at 25 °C (estimated) | [6] |
| Flash Point | 93.00 °C (199.00 °F) (estimated) | [6] |
| Solubility | Soluble in alcohol; Insoluble in water (21.87 mg/L at 25 °C, estimated) | [6] |
| logP (o/w) | 4.505 (estimated) | [6] |
| IUPAC Name | (8Z)-dodec-8-en-1-ol | [2] |
| Synonyms | cis-8-Dodecen-1-ol, (Z)-Dodec-8-enol | [2][5][6] |
Experimental Protocols
The stereoselective synthesis of (Z)-8-Dodecen-1-ol is crucial for obtaining a biologically active product. The Wittig reaction is a widely used method for the formation of the cis-double bond with high selectivity.
Synthesis of (Z)-8-Dodecen-1-ol via Wittig Reaction
This protocol is a representative example of a Wittig olefination to produce (Z)-8-Dodecen-1-ol.
Materials:
-
8-Hydroxyoctyltriphenylphosphonium bromide
-
Butyraldehyde
-
Sodium amide (NaNH₂) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend 8-hydroxyoctyltriphenylphosphonium bromide (1.1 equivalents) in a 1:3 mixture of anhydrous DMF and anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium amide or sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of butyraldehyde (1.0 equivalent) in anhydrous toluene dropwise to the ylide solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure (Z)-8-Dodecen-1-ol.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.
-
The retention time and mass spectrum of the synthesized product should be compared to a known standard of (Z)-8-Dodecen-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (CDCl₃): The spectrum should show characteristic signals for the olefinic protons around δ 5.3-5.4 ppm (multiplet), the methylene group adjacent to the hydroxyl group at δ 3.6 ppm (triplet), and the terminal methyl group around δ 0.9 ppm (triplet).
-
¹³C NMR (CDCl₃): The spectrum will show signals for the two olefinic carbons around δ 129-130 ppm and the carbon bearing the hydroxyl group at approximately δ 62 ppm.
Biological Activity and Signaling Pathway
In the Oriental fruit moth, Grapholita molesta, (Z)-8-Dodecen-1-ol is a key component of the female-emitted sex pheromone that attracts males.[7] The perception of this pheromone occurs in specialized olfactory sensilla on the male's antennae and initiates a signal transduction cascade.
The binding of (Z)-8-Dodecen-1-ol to a specific Odorant Receptor (OR) on the dendritic membrane of an Olfactory Receptor Neuron (ORN) is the primary event in pheromone detection.[8] This interaction is facilitated by Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) present in the sensillar lymph, which transport the hydrophobic pheromone molecule to the receptor.[8]
Insect ORs are heterodimers, consisting of a variable ligand-binding subunit (OrX) and a highly conserved co-receptor subunit (Orco).[8] Upon pheromone binding, the OrX-Orco complex is thought to function as a ligand-gated ion channel, leading to the influx of cations and depolarization of the ORN.[9] This depolarization generates an action potential that is transmitted to the antennal lobe of the insect's brain, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.
Below is a diagram illustrating the generalized olfactory signaling pathway for pheromone reception in Grapholita molesta.
This technical guide provides a foundational understanding of the chemical properties, synthesis, and biological significance of (Z)-8-Dodecen-1-ol. Further research into the specific odorant receptors and downstream neural processing in target insect species will continue to enhance our ability to utilize this potent semiochemical in a variety of applications.
References
- 1. Z-8-Dodecen-1-ol | 40642-40-8 | Benchchem [benchchem.com]
- 2. Odour perception in the oriental fruit moth (=grapholita) molesta (busck) - Dialnet [dialnet.unirioja.es]
- 3. 8-Dodecen-1-ol, 1-acetate, (8Z)- | C14H26O2 | CID 5363377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Dodecen-1-ol, (Z)- [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. csbaa.nwsuaf.edu.cn [csbaa.nwsuaf.edu.cn]
- 8. Identification of Putative Olfactory Genes from the Oriental Fruit Moth Grapholita molesta via an Antennal Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
